N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound characterized by the presence of an azepane ring, a thiophene ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the thiophene ring and finally the diphenylacetamide group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the azepane ring or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction may lead to the formation of partially or fully reduced azepane derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The azepane ring may interact with biological receptors, while the thiophene ring can participate in electron transfer processes. The diphenylacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
- 2-(thiophen-2-yl)ethylamine
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2,2-diphenylacetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H30N2OS |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H30N2OS/c29-26(25(21-12-5-3-6-13-21)22-14-7-4-8-15-22)27-20-23(24-16-11-19-30-24)28-17-9-1-2-10-18-28/h3-8,11-16,19,23,25H,1-2,9-10,17-18,20H2,(H,27,29) |
InChI Key |
SKBHIUQZYBUXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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